N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-13-4-6-15(7-5-13)21-11-12(8-17(21)22)10-20-25(23,24)16-3-1-2-14(19)9-16/h1-7,9,12,20H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJNZLKZNUBORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.
Attachment of the fluorobenzenesulfonamide moiety: This final step can be accomplished through a sulfonamide formation reaction, where a fluorobenzenesulfonyl chloride reacts with the amine group of the intermediate compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The chlorophenyl and fluorobenzenesulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound’s pyrrolidinone (5-membered lactam) distinguishes it from other heterocyclic systems:
- Tetrahydropyrimidine-1(2H)-carboxamide (Compound 51, ) : Features a 6-membered tetrahydropyrimidine ring with a carboxamide group. Unlike the target compound’s sulfonamide, this carboxamide may reduce acidity and alter hydrogen-bonding interactions .
- Pyrazolo[3,4-d]pyrimidine (Example 53, ): A fused bicyclic system with a chromenone (benzopyrone) substituent.
- Azetidine derivatives (): 4-membered azetidine rings exhibit higher ring strain but improved metabolic stability compared to pyrrolidinone. The bis-(4-chlorophenyl)methyl group in these analogs introduces bulkiness absent in the target compound .
Substituent Profiles
- Halogenation Patterns : The target’s 4-chlorophenyl and 3-fluorobenzenesulfonamide contrast with Example 53’s dual fluorophenyl groups. Increased fluorine content may enhance lipophilicity and bioavailability .
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~1–2) than carboxamides (pKa ~4–5), affecting solubility and protein binding .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
- Melting Points: Example 53 () melts at 175–178°C, suggesting higher crystallinity than typical pyrrolidinone derivatives .
- Solubility : Sulfonamides with fluorine substituents (e.g., target compound) may show moderate aqueous solubility due to polar sulfonamide and hydrophobic aryl groups .
Research Implications
Further studies should explore its pharmacokinetics and activity against targets like carbonic anhydrases or kinases, where sulfonamides are well-established .
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Pyrrolidine ring : A five-membered ring that contributes to its biological activity.
- Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Fluorobenzenesulfonamide moiety : Imparts specific pharmacological properties, including enzyme inhibition.
The mechanism of action for this compound primarily involves:
- Enzyme inhibition : The compound may inhibit specific enzymes linked to various physiological processes, including those involved in inflammation and cell proliferation.
- Receptor interaction : It potentially binds to receptors influencing neurotransmitter pathways, suggesting applications in treating neurological disorders.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. In particular, sulfonamides are known for their effectiveness against various bacterial strains. For instance:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis has been reported for related compounds, with IC50 values indicating significant potency against these pathogens .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can have implications in treating Alzheimer's disease.
- Urease : Compounds in this class have shown strong inhibitory activity against urease, making them potential candidates for treating infections caused by urease-producing bacteria .
Case Studies
Research Findings
| Activity Type | Target/Effect | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong | |
| Enzyme Inhibition | Acetylcholinesterase | Specific values pending |
| Urease | Highly active (e.g., 2.14) |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving (1) formation of the pyrrolidinone core through cyclization of 4-chlorophenyl-substituted precursors, (2) introduction of the benzenesulfonamide group via nucleophilic substitution or coupling reactions, and (3) purification using column chromatography with gradients of ethyl acetate/hexane. Reaction optimization includes testing catalysts (e.g., Pd for cross-coupling), solvent systems (DMF or THF for polar intermediates), and temperature control (60–80°C for amidation). Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. 2D techniques (COSY, HSQC) resolve overlapping signals, particularly for the pyrrolidinone and sulfonamide moieties .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates purity (>95%) and molecular ion peaks .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) functional groups .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields when varying solvent systems or catalysts?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) affecting reaction kinetics or catalyst stability. Systematic optimization via Design of Experiments (DoE) is recommended:
- Variables : Solvent polarity, catalyst loading (e.g., 1–5 mol% Pd), temperature.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 3 mol% Pd in DMF at 75°C). Validate reproducibility across ≥3 independent trials and characterize byproducts via LC-MS to rule out side reactions .
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide-binding enzymes). Focus on hydrogen bonding with active-site residues and hydrophobic packing of the chlorophenyl group.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Calculate binding free energy via MM-PBSA/GBSA .
- Pharmacophore Modeling : Align structural features (e.g., sulfonamide, fluorophenyl) with known inhibitors to identify critical pharmacophoric elements .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for solution, SHELXL for refinement) provides atomic-resolution data. Key steps:
- Crystallization : Optimize solvent evaporation (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (≤0.8 Å).
- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (<5%). Compare with DFT-optimized geometries to confirm stability of the pyrrolidinone ring .
Q. What experimental approaches validate the compound’s fluorescence properties for imaging or probing applications?
- Methodological Answer :
- Spectrofluorometry : Measure excitation/emission spectra (e.g., λ = 280 nm, λ = 350–450 nm) in PBS or DMSO. Quenching studies with biomolecules (e.g., BSA) assess binding-induced fluorescence changes.
- Confocal Microscopy : Image cellular uptake in vitro using HeLa cells; counterstain nuclei with DAPI for co-localization analysis .
Data Contradiction & Validation Questions
Q. How should researchers resolve conflicting bioactivity results across different cell lines or assay conditions?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and serum-free conditions. Normalize data to positive controls (e.g., known inhibitors).
- Orthogonal Assays : Confirm activity via ELISA (protein-level quantification) and qRT-PCR (gene expression). For cytotoxicity, compare MTT and LDH assays .
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tests (ANOVA, post-hoc Tukey) to identify outliers .
Q. What strategies mitigate discrepancies in computational vs. experimental binding affinity values?
- Methodological Answer :
- Force Field Calibration : Adjust partial charges in docking simulations using experimental IC data.
- Alchemical Free Energy Calculations : Use FEP/MBAR to improve affinity predictions (±1 kcal/mol accuracy).
- Crystallographic Validation : Co-crystallize the compound with the target protein to resolve binding mode mismatches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
